molecular formula C11H13NO2 B11903607 (2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid

(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid

Cat. No.: B11903607
M. Wt: 191.23 g/mol
InChI Key: JHHOFXBPLJDHOR-NXEZZACHSA-N
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Description

(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a phenyl group and a carboxylic acid group, making it a versatile building block for various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted pyrrole, using a chiral catalyst. The reaction conditions often include hydrogen gas under pressure and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The process is optimized for high yield and purity, often involving multiple steps of purification, such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological conditions.

    Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors in a stereospecific manner, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and pharmaceutical research, where stereochemistry plays a crucial role in the efficacy and safety of drugs .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(2R,4S)-4-phenylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m1/s1

InChI Key

JHHOFXBPLJDHOR-NXEZZACHSA-N

Isomeric SMILES

C1[C@H](CN[C@H]1C(=O)O)C2=CC=CC=C2

Canonical SMILES

C1C(CNC1C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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